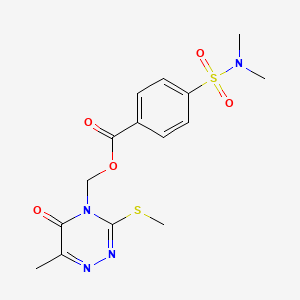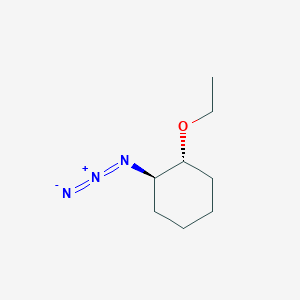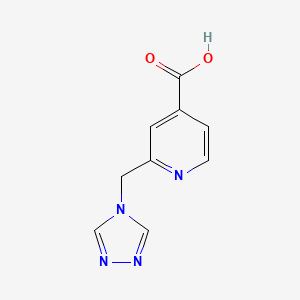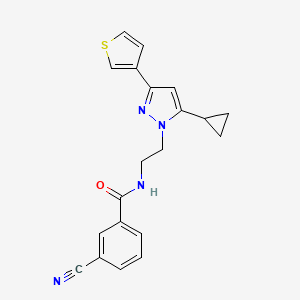![molecular formula C15H6F3I2NO3 B2901031 5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one CAS No. 439107-45-6](/img/structure/B2901031.png)
5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2(3H)-one (5,7-diiodo-3-TMBB) is a small organic molecule that has been studied extensively due to its unique properties and potential applications in medicinal chemistry. It is a member of the benzoxazole family, and it is a versatile building block for the synthesis of other compounds. 5,7-diiodo-3-TMBB has been used in a variety of scientific research applications, due to its ability to act as a ligand for metal ions, as well as its ability to act as a catalyst for organic reactions.
科学的研究の応用
5,7-diiodo-3-TMBB has been used in a variety of scientific research applications due to its unique properties. It has been used as a ligand for the coordination of metal ions, such as palladium and ruthenium, in order to catalyze organic reactions. 5,7-diiodo-3-TMBB has also been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds and polymers. In addition, it has been used in the synthesis of pharmaceuticals, such as antimalarials and antibiotics.
作用機序
The mechanism of action of 5,7-diiodo-3-TMBB is not fully understood, but it is thought to act as a ligand for metal ions, such as palladium and ruthenium. This allows for the coordination of metal ions to the 5,7-diiodo-3-TMBB molecule, which can then catalyze organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-diiodo-3-TMBB are not fully understood, as it has not been extensively studied in humans. However, it has been shown to have some potential beneficial effects in vitro. For example, it has been shown to inhibit the growth of cancer cells, as well as to have antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
The main advantage of using 5,7-diiodo-3-TMBB in lab experiments is its versatility. It can be used in a variety of reactions, and its ability to act as a ligand for metal ions allows for the coordination of metal ions to the 5,7-diiodo-3-TMBB molecule, which can then catalyze organic reactions. However, it is important to note that 5,7-diiodo-3-TMBB is a highly reactive compound, and as such, it should be handled with caution in the laboratory.
将来の方向性
In the future, 5,7-diiodo-3-TMBB could be used to create a variety of new compounds. It could be used to synthesize pharmaceuticals, such as antimalarials and antibiotics, as well as to synthesize heterocyclic compounds and polymers. Additionally, it could be used to catalyze organic reactions, such as the synthesis of peptides and nucleotides. Finally, further research could be conducted on the biochemical and physiological effects of 5,7-diiodo-3-TMBB, in order to better understand its potential uses in medicine.
合成法
5,7-diiodo-3-TMBB can be synthesized in a variety of ways, depending on the desired end product. One of the most common methods is the reaction of 4-trifluoromethylbenzoyl chloride with 7-iodo-3-nitrobenzoxazole in the presence of triethylamine in dichloromethane. This reaction yields 5,7-diiodo-3-TMBB as the major product, with some minor side products. Other methods for the synthesis of 5,7-diiodo-3-TMBB include the reaction of 4-trifluoromethylbenzoyl chloride with 2-iodobenzoxazole in the presence of sodium hydroxide in dichloromethane, as well as the reaction of 4-trifluoromethylbenzoyl chloride with 5-iodo-3-nitrobenzoxazole in the presence of triethylamine in dichloromethane.
特性
IUPAC Name |
5,7-diiodo-3-[4-(trifluoromethyl)benzoyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6F3I2NO3/c16-15(17,18)8-3-1-7(2-4-8)13(22)21-11-6-9(19)5-10(20)12(11)24-14(21)23/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTYZTYUNWTFJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C3=C(C(=CC(=C3)I)I)OC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6F3I2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2900948.png)

![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900951.png)





![6-oxo-N-[4-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2900961.png)
![4-[(4,5-dichloro-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B2900964.png)
![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzenesulfonamide](/img/structure/B2900965.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-(pyren-1-yloxy)butanoic acid](/img/structure/B2900966.png)
![2-[4-Methyl-5,7-bis(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetic acid](/img/structure/B2900968.png)
![({2-[(3-Methylphenyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2900970.png)